4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a complex heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. . The unique structure of this compound, featuring multiple fused rings and functional groups, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions . The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reactions are carried out at elevated temperatures to facilitate the formation of the pyrazolo[3,4-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while nitration of the aromatic rings can introduce nitro groups at specific positions .
Scientific Research Applications
4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core and exhibit similar biological activities.
Triazole derivatives: Compounds containing the 1,2,4-triazole ring are known for their diverse pharmacological properties.
Cyclopropyl-containing compounds: These compounds often exhibit unique chemical reactivity and biological activities due to the strained cyclopropyl ring.
Uniqueness
4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of multiple functional groups and fused ring systems, which contribute to its diverse chemical reactivity and biological activities . The presence of the cyclopropyl groups adds to its structural complexity and potential for unique interactions with biological targets .
Properties
Molecular Formula |
C24H26N6S |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
4-butyl-3-(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H26N6S/c1-2-3-13-29-22(26-27-24(29)31)18-14-19(15-9-10-15)25-23-20(18)21(16-11-12-16)28-30(23)17-7-5-4-6-8-17/h4-8,14-16H,2-3,9-13H2,1H3,(H,27,31) |
InChI Key |
KGBWSKJPOGEJNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C5CC5)C6CC6 |
Origin of Product |
United States |
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